1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate
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Overview
Description
1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole compounds are known to interact with a variety of biological targets. For instance, some benzimidazole derivatives have been found to exhibit antimicrobial activity, suggesting they may target bacterial or fungal proteins .
Mode of Action
The exact mode of action can vary depending on the specific benzimidazole compound and its targets. In general, these compounds can interfere with the function of their target proteins, leading to disruption of essential biological processes .
Biochemical Pathways
Benzimidazole compounds can affect various biochemical pathways depending on their specific targets. For example, some benzimidazole derivatives have been found to inhibit the synthesis of certain proteins, disrupting the normal functioning of cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzimidazole compounds can vary widely. Factors such as the compound’s chemical structure and the patient’s physiology can influence these properties .
Result of Action
The molecular and cellular effects of benzimidazole compounds can include inhibition of protein synthesis, disruption of cell division, and induction of cell death .
Action Environment
The action, efficacy, and stability of benzimidazole compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Sulfonation and Acetylation: The final step involves the sulfonation of the benzimidazole derivative followed by acetylation using acetyl chloride in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally benign solvents.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate can undergo various chemical reactions, including:
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of benzimidazole derivatives with substituted functional groups.
Scientific Research Applications
1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: The parent compound without the methyl and acetylbenzenesulfonate groups.
2-methyl-1H-benzo[d]imidazole: A similar compound with a methyl group at the 2-position.
1H-benzo[d]imidazole-5-sulfonic acid: A compound with a sulfonic acid group instead of the acetylbenzenesulfonate group.
Uniqueness
1-methyl-1H-benzo[d]imidazol-5-yl 3-acetylbenzenesulfonate is unique due to the presence of both the methyl and acetylbenzenesulfonate groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 3-acetylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-11(19)12-4-3-5-14(8-12)23(20,21)22-13-6-7-16-15(9-13)17-10-18(16)2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTMXUXIHCMLNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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